1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane
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Overview
Description
Preparation Methods
The synthesis of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane involves several steps. One common method includes the use of palladium-catalyzed reactions. For instance, a combination of palladium (II) trifluoroacetate and boron trifluoride diethyl etherate in dichloromethane has been shown to be effective . The reaction proceeds under mild conditions, producing the desired azepane derivative with a good yield. Industrial production methods typically involve similar catalytic processes but on a larger scale, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound has been studied for its potential as an inhibitor in various biological pathways, including those related to cancer and diabetes.
Medicine: Its derivatives are being explored for their analgesic properties, similar to those of opioid analgesics.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane can be compared with other azepane derivatives, such as:
N-alkyl azepanes: These compounds have different substituents on the nitrogen atom, which can significantly alter their chemical and biological properties.
N-aryl azepanes: Similar to this compound, these compounds have aromatic groups attached to the nitrogen atom, but with different substituents that affect their reactivity and applications.
Properties
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-4-21-16-10-9-15(14(2)3)13-17(16)22(19,20)18-11-7-5-6-8-12-18/h9-10,13-14H,4-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRBLBCXJMAZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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